5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the formation of the dioxaborolane ring followed by the introduction of the triazolopyridine moiety. One common method involves the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often include the use of pinacolborane and a palladium catalyst in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Borylation: Pinacolborane, palladium catalyst, inert atmosphere.
Hydroboration: Alkyl or aryl alkynes/alkenes, transition metal catalysts.
Coupling Reactions: Aryl iodides, copper catalyst.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with other molecules through the formation of boron-oxygen or boron-nitrogen bonds, facilitating the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation and hydroboration reactions.
Phenylboronic acid pinacol ester: Another boron-containing compound used in organic synthesis.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: A more complex compound with additional functional groups.
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the combination of the dioxaborolane ring and the triazolopyridine moiety.
Properties
Molecular Formula |
C12H17BN4O2 |
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Molecular Weight |
260.10 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H17BN4O2/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9-15-10(14)16-17(8)9/h5-7H,1-4H3,(H2,14,16) |
InChI Key |
AERLVFFALTTYTJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC(=NN23)N |
Origin of Product |
United States |
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